2,5-Dichloroisonicotinoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

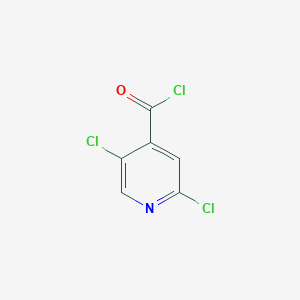

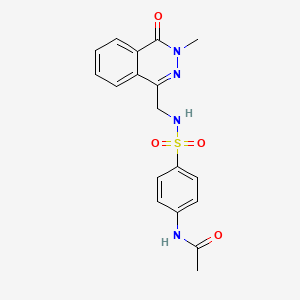

“2,5-Dichloroisonicotinoyl chloride” is a chemical compound with the molecular formula C6H2Cl3NO . It has an average mass of 210.445 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

One notable application of compounds similar to 2,5-Dichloroisonicotinoyl chloride is in the synthesis of complex organic molecules. For instance, the reaction of enaminones with chloronicotinoyl chlorides, including 2,6-dichloro-5-fluoronicotinoyl chloride, primarily leads to N-acylation products, which upon further reactions give rise to compounds like 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for the synthesis of polycondensed heterocycles, such as naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, due to their easy availability (Valés et al., 2002).

Advanced Oxidation Processes

In the context of environmental science and engineering, research involving chlorides, such as sodium chloride, has explored their effects on advanced oxidation processes (AOPs). Specifically, studies have found that chloride ions can have a dual effect (both inhibitory and accelerating) on the degradation of pollutants like azo dyes in AOPs. High concentrations of chloride ions can significantly enhance dye decoloration while inhibiting dye mineralization, indicating the formation of refractory byproducts and chlorinated aromatic compounds. This research suggests potential implications for the treatment of chloride-rich wastewater using AOPs (Yuan et al., 2011).

Photochemistry and Vibrational Spectroscopy

Another area of research involves the photochemistry and vibrational spectroscopy of chlorinated compounds. Studies have examined the photolysis of chloryl chloride in cryogenic matrices, leading to the production of chlorine chlorite and dichlorine peroxide. These findings are significant for understanding the reaction pathways and spectroscopic properties of chlorinated compounds under various conditions, providing insights that could be relevant for studies involving this compound (Jacobs et al., 1994).

Propiedades

IUPAC Name |

2,5-dichloropyridine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAQQPGXVFJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)